molecular formula C8H10ClN3 B11908207 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B11908207
M. Wt: 183.64 g/mol
InChI Key: KNVJTXIDCPJNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ( 944901-71-7) is a versatile chemical intermediate prized in drug discovery and medicinal chemistry research. This compound features a tetrahydropyrido[4,3-d]pyrimidine core, a privileged scaffold in the design of biologically active molecules. The reactive 4-chloro group serves as a key handle for nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine and other functional groups to create targeted libraries for biological screening . Its core structure is structurally related to inhibitors of critical enzymes, such as dihydrofolate reductase (DHFR), which have been explored as potential anti-infective agents . Furthermore, recent studies on analogous 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives highlight the significance of this scaffold in developing potent inhibitors of VCP/p97, a promising target for treating Acute Myeloid Leukemia (AML) . These inhibitors work by disrupting protein degradation pathways, leading to the accumulation of unfolded proteins and apoptosis in cancer cells. With a molecular formula of C 8 H 10 ClN 3 and a molecular weight of 183.64 g/mol, this building block is supplied for advanced research applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H10ClN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h10H,2-4H2,1H3

InChI Key

KNVJTXIDCPJNRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNCC2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-methyl-4-hydroxypyrimidine is combined with POCl₃ and an organic base (e.g., triethylamine or pyridine) in a 1:5–10 molar ratio. The mixture undergoes reflux at 25–100°C for 2–5 hours, followed by quenching with water and extraction using organic solvents such as ethyl acetate. Key variables influencing yield include:

  • Temperature : Higher temperatures (e.g., 110°C) reduce reaction times but may increase side products.

  • Base Selection : Bulky bases like diisopropyl ethyl amine improve regioselectivity by mitigating side reactions.

  • Work-up : Rotary evaporation under reduced pressure efficiently removes excess POCl₃, while alkaline washes (e.g., NaHCO₃) neutralize acidic byproducts.

This method achieves yields exceeding 95% under optimized conditions.

Cyclocondensation Strategies

Alternative routes employ cyclocondensation reactions to construct the pyrido[4,3-d]pyrimidine core. A notable example involves ethyl 3-amino-2-chloroisonicotinate and chloroformamidine hydrochloride under thermal conditions.

Stepwise Synthesis and Intermediate Isolation

The synthesis proceeds via:

  • Nitration and Functionalization : Nitration of 4-picoline derivatives introduces nitro groups, followed by Sandmeyer reactions to convert amines to hydroxyl groups.

  • Chlorination and Carboxylation : Thionyl chloride (SOCl₂) or POCl₃ facilitates chlorination, while carboxylation steps introduce ester functionalities.

  • Cyclization : Heating intermediates with chloroformamidine hydrochloride induces cyclocondensation, forming the tetrahydropyrido ring system.

This multi-step approach yields 4-chloro-2-methyl derivatives but requires rigorous purification after each step, reducing overall efficiency (yields: 78–89% per step).

Comparative Analysis of Methodologies

Method Reagents Temperature Time Yield Advantages Limitations
POCl₃ ChlorinationPOCl₃, organic base25–110°C2–5 h90–97%Single-step, high yieldCorrosive reagents, requires careful work-up
CyclocondensationChloroformamidine HCl80–120°C6–12 h70–89%Modular intermediate synthesisMulti-step, lower overall yield

Industrial-Scale Considerations

For large-scale production, the POCl₃ route is preferred due to its simplicity and scalability. Continuous flow reactors enable safe handling of POCl₃, while automated quenching systems minimize exposure risks. Recent patents highlight adaptations such as:

  • Solvent Recycling : Recovery of POCl₃ via distillation reduces waste.

  • Catalyst-Free Systems : Eliminating bases simplifies purification and cuts costs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 is highly reactive in nucleophilic substitutions due to the electron-withdrawing nature of the pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols:

Nucleophile Conditions Product Yield Key Reference
Primary aminesEtOH, reflux, 12–24 h4-Amino-2-methyl-tetrahydropyrido[4,3-d]pyrimidine65–85%
MethoxideNaOMe/MeOH, 60°C, 6 h4-Methoxy derivative78%
ThiophenolK2CO3/DMF, RT, 8 h4-Phenylthio derivative72%

These reactions typically proceed via a two-step mechanism involving the formation of a Meisenheimer complex followed by the departure of the chloride leaving group . Steric hindrance from the methyl group at position 2 can moderate reactivity, particularly with bulky nucleophiles.

Cross-Coupling Reactions

The chloro substituent participates in palladium- or copper-catalyzed cross-couplings to introduce aryl, alkenyl, or alkynyl groups:

Reaction Type Catalyst System Conditions Product Yield Reference
Suzuki–MiyauraPd(PPh3)4, K2CO3, dioxane90°C, 12 h4-Aryl derivatives60–80%
SonogashiraPdCl2(PPh3)2, CuI, Et3NRT, 24 h4-Alkynyl derivatives55–70%
Buchwald–HartwigPd2(dba)3, XantPhos, Cs2CO3Toluene, 110°C, 18 h4-Aminoaryl derivatives50–65%

These reactions expand the compound’s utility in medicinal chemistry by enabling the introduction of pharmacophores .

Alkylation and Acylation

The secondary amine in the tetrahydropyrido ring undergoes alkylation or acylation under mild conditions:

Reagent Conditions Product Yield Reference
Methyl iodideK2CO3/CH3CN, RT, 6 hN-Methylated derivative85%
Acetyl chloridePyridine, 0°C → RT, 12 hN-Acetylated derivative90%
Benzyl chloroformateEt3N/DCM, 0°C, 2 hN-Cbz-protected derivative88%

These modifications are critical for tuning solubility and biological activity.

Oxidation and Reduction

The tetrahydropyrido ring’s saturated bonds allow selective oxidation or reduction:

Reaction Reagent Conditions Product Yield Reference
Oxidationm-CPBA, DCM, 0°C → RTPyrido-N-oxide68%
HydrogenationH2 (1 atm), Pd/C, EtOHFully saturated ringQuantitative

Oxidation to the N-oxide enhances hydrogen-bonding capacity, while hydrogenation stabilizes the ring system .

Ring Functionalization and Cyclization

The methyl group at position 2 can undergo further functionalization:

Reaction Reagent Product Application Reference
BrominationNBS, AIBN, CCl4, reflux2-Bromomethyl derivativeIntermediate for Suzuki couplings
HydroxylationB2H6, then H2O2/NaOH2-Hydroxymethyl derivativeProdrug synthesis

Cyclization reactions with bifunctional reagents (e.g., ethylenediamine) yield fused polycyclic systems .

Stability and Reactivity Trends

  • pH Sensitivity : The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) due to ring-opening reactions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO, DMF, and dichloromethane .

Scientific Research Applications

Anticancer Research

One of the most prominent applications of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is in anticancer drug development. Studies have indicated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of pyrido[3,4-d]pyrimidine and evaluated their anticancer properties. The results from the National Cancer Institute's 60 human cancer cell line panel revealed that some derivatives derived from this compound demonstrated selective activity against breast and renal cancer cell lines. The structure–activity relationship (SAR) analysis facilitated further optimization of these compounds for enhanced efficacy against specific cancer types .

Structure-Activity Relationship

The structure–activity relationship studies have been crucial in understanding how modifications to the base structure of this compound can influence biological activity. For instance:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and cell permeability
Substitution at the C-4 positionEnhanced selectivity towards specific cancer cell lines

This table highlights how strategic modifications can lead to improved therapeutic agents.

Synthesis and Derivation

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyrimidine Core : Utilizing palladium-catalyzed cross-coupling reactions.
  • Chlorination : Introducing chlorine at the C-4 position to enhance biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific kinase targeted by the compound.

Comparison with Similar Compounds

4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine

  • Molecular Formula : C₁₀H₁₀ClN₃S
  • Key Differences: Incorporates a thieno ring fused to the pyrido-pyrimidine core, adding a sulfur atom. The methyl group is at position 7 instead of position 2.
  • Properties : Higher molecular weight (239.72 g/mol) and distinct electronic properties due to sulfur. Classified as a Class 6.1 hazardous substance (toxic upon ingestion, skin contact, or inhalation) .

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Molecular Formula : C₁₄H₁₃Cl₂N₃
  • Key Differences : Contains a benzyl group at position 6 and two chlorine atoms (positions 2 and 4).
  • Properties : Higher molecular weight (294.18 g/mol) and lipophilicity due to the benzyl substituent. Exhibits moderate toxicity (H302: harmful if swallowed) .

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

  • Molecular Formula : C₇H₉ClN₄
  • Key Differences : Features an amine group at position 2 instead of a methyl group. The pyrido-pyrimidine core is fused at [2,3-d] rather than [4,3-d].

Physical and Chemical Properties

Compound Name Molecular Weight Substituents Melting Point (°C) Key Functional Groups
Target Compound 183.64 4-Cl, 2-CH₃ Not reported Chlorine, Methyl
4f () ~376.3* 4-Cl, 2-SCH₃, 7/8-substituents 96–99 Methylsulfanyl, Aryl
4-Chloro-7-methyl-thieno derivative 239.72 4-Cl, 7-CH₃, thieno ring Not reported Thieno ring, Chlorine
6-Benzyl-2,4-dichloro derivative 294.18 2,4-Cl, 6-benzyl Not reported Benzyl, Dichloro

*Estimated based on molecular formula from .

Biological Activity

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 944901-71-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C₈H₁₀ClN₃, with a molecular weight of 183.64 g/mol. The compound features a tetrahydropyrido-pyrimidine structure that contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of tetrahydropyrido-pyrimidines exhibit significant antitumor properties. For instance, studies have shown that these compounds can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. Specifically, the inhibition of Axl and Mer kinases has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Antihypertensive Effects

Compounds related to the pyrido[2,3-d]pyrimidine scaffold have been noted for their antihypertensive effects. They function as angiotensin II receptor antagonists and have been explored for their potential in managing hypertension and related cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Inhibition : It selectively inhibits specific receptor tyrosine kinases (e.g., Axl and Mer), which play roles in cell proliferation and survival .
  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, enhancing its therapeutic profile against diseases like cancer and hypertension .

Study on Axl and Mer Inhibition

A recent study synthesized a series of tetrahydropyrido derivatives and evaluated their inhibitory effects on Axl and Mer kinases. The findings demonstrated that certain derivatives exhibited potent inhibition with low toxicity profiles in vitro . This suggests a promising avenue for developing targeted therapies for cancers associated with these kinases.

Antihypertensive Research

Another investigation focused on the antihypertensive properties of pyrido[2,3-d]pyrimidines. The study highlighted the efficacy of these compounds in lowering blood pressure through angiotensin II antagonism, providing a potential therapeutic strategy for hypertension management .

Data Tables

Biological Activity Mechanism Reference
AntitumorInhibition of Axl/Mer kinases
AntihypertensiveAngiotensin II receptor antagonism
Enzyme inhibitionModulation of metabolic pathways

Q & A

Q. Advanced Considerations :

  • Solvent Optimization : Refluxing in xylene (high boiling point) ensures complete reaction but may require alternative solvents (e.g., toluene) for heat-sensitive intermediates.
  • Side Reactions : Over-chlorination or ring-opening can occur if POCl₃ is used in excess. Monitor reaction progress via LC-MS to detect byproducts .

How can regioselectivity be controlled during substitution reactions of the 4-chloro group?

Methodological Approach :
The 4-chloro position is highly reactive toward nucleophilic substitution (SNAr). To achieve regioselectivity:

  • Nucleophile Strength : Use weaker nucleophiles (e.g., amines or thiols) under mild conditions (room temperature, polar aprotic solvents like DMF) to avoid competing reactions at other positions.
  • Protecting Groups : Introduce temporary protecting groups (e.g., benzyl or tert-butoxycarbonyl) at the 2-methyl or 6-position to block unwanted reactivity. For example, 6-benzyl derivatives are stable intermediates for selective substitution .

Data Contradiction Analysis :
Conflicting reports on substitution efficiency (e.g., 70–85% yields in SNAr vs. 50–60% in metal-catalyzed coupling) suggest solvent polarity and base selection (e.g., K₂CO₃ vs. Et₃N) critically influence outcomes. Systematic screening via DoE (Design of Experiments) is recommended .

What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Q. Basic Characterization :

  • ¹H/¹³C NMR : Key signals include the methyl group at δ ~2.58 ppm (singlet) and tetrahydropyridine ring protons (δ 1.77–2.85 ppm, multiplet). Chlorine’s electronegativity deshields adjacent carbons, observed at δ ~150–160 ppm in ¹³C NMR .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming chlorine presence.

Q. Advanced Applications :

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 6-benzyl vs. 7-benzyl isomers). For example, Acta Crystallographica Section E reports bond angles and torsion angles to confirm pyrimidine ring geometry .
  • 2D NMR (gHMQC, NOESY) : Differentiates between tautomeric forms and assesses hydrogen bonding in derivatives .

How does the tetrahydropyridine ring conformation influence biological activity?

Structure-Activity Relationship (SAR) :
The boat conformation of the tetrahydropyridine ring enhances interactions with hydrophobic pockets in target proteins (e.g., microtubule-binding sites). Rigidifying the ring via sp³ hybridization at C5–C8 improves binding affinity, as seen in microtubule-targeting agents .

Q. Experimental Validation :

  • Docking Studies : Molecular dynamics simulations show that 2-methyl substitution stabilizes the boat conformation, increasing van der Waals interactions by ~20% compared to planar analogs .
  • Bioassays : Derivatives with locked conformations exhibit IC₅₀ values <1 μM in cancer cell lines, while flexible analogs show reduced potency .

What strategies mitigate contradictions in reported synthetic yields or biological data?

Q. Data Reconciliation Methods :

  • Batch Variability : Trace impurities (e.g., residual solvents or unreacted POCl₃) can skew yields. Implement rigorous purification (e.g., column chromatography with EtOAc/hexane gradients) and quantify purity via HPLC .
  • Biological Assay Variability : Standardize protocols (e.g., DPPH for antioxidant activity) across labs. For example, pyrimidine-azitidinone analogs show “good” activity in DPPH assays but require normalization to ascorbic acid controls .

Case Study :
A 2022 study reported 65% yield for chlorination , while a 2015 SNAr reaction achieved 83% yields . The discrepancy arises from differences in precursor stability (thieno vs. benzo-fused rings) and reaction scalability.

How can computational methods guide the design of novel derivatives?

Q. Advanced Workflow :

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices identify nucleophilic sites).

ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~2.5) and blood-brain barrier penetration.

Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., DHFR or tubulin).

Example :
Docking of 4-chloro-2-methyl derivatives into tubulin’s colchicine site revealed hydrogen bonds with β-tubulin’s Thr179 and hydrophobic interactions with Leu242, aligning with experimental IC₅₀ data .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Process Chemistry Considerations :

  • Safety : POCl₃ requires handling under inert conditions due to toxicity. Alternatives like HCl gas in dioxane may reduce hazards.
  • Cost-Efficiency : Replace xylene with cheaper solvents (e.g., mesitylene) without compromising yield.
  • Byproduct Management : Neutralize waste with NaHCO₃ before disposal to prevent environmental contamination .

Scale-Up Data :
A 10-gram scale synthesis achieved 62% yield with 99% purity, requiring 12-hour reflux and iterative crystallization .

How do electronic effects of substituents impact reactivity?

Q. Mechanistic Insights :

  • Electron-Withdrawing Groups (EWGs) : The 4-chloro group activates the pyrimidine ring toward nucleophilic attack at C4.
  • Electron-Donating Groups (EDGs) : A 2-methyl group increases electron density at C5, favoring electrophilic substitution (e.g., nitration).

Experimental Evidence :
In fluorinated analogs, trifluoromethyl groups at C2 reduce SNAr reactivity by 30% due to steric hindrance, whereas EDGs like methoxy improve it .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.